n-Methylbutan-2-amine is a secondary aliphatic amine, classified as a sec-butylamine derivative with a methyl group attached to the nitrogen atom. Its chemical formula is C5H13N and its PubChem ID is 111026 PubChem, n-Methylbutan-2-amine: .
Research has identified n-Methylbutan-2-amine as a metabolite observed in cancer cell metabolism. This means it is a small molecule produced by the breakdown of other molecules within cancer cells EMBL-EBI, CHEBI:84267 - N-methylbutan-2-amine: . Studying the presence and levels of n-Methylbutan-2-amine in cancer cells could potentially contribute to the development of diagnostic tools or metabolic pathway investigations.
n-Methylbutan-2-amine is functionally related to sec-butylamine, another secondary aliphatic amine. This suggests that it may share some similar properties and potential applications in research, although further exploration is needed to understand the specific functionalities of n-Methylbutan-2-amine PubChem, n-Methylbutan-2-amine: .
N-Methylbutan-2-amine, with the chemical formula and CAS number 7713-69-1, is classified as a secondary aliphatic amine. It is structurally characterized as sec-butylamine with a methyl group attached to the nitrogen atom. This compound has garnered attention due to its unique chemical properties and biological activities, making it relevant in various fields of research and industry .
N-Methylbutan-2-amine has been identified as a metabolite in cancer metabolism, indicating potential roles in biological pathways associated with tumor growth and development. Its biological activity suggests that it may interact with various biological systems, although specific mechanisms of action remain an area for further research .
The synthesis of N-Methylbutan-2-amine typically involves:
bashsec-butylamine + methyl bromide → N-methylbutan-2-amine + by-products
These methods highlight the compound's versatility in synthetic organic chemistry .
Research into the interactions of N-Methylbutan-2-amine with other compounds has revealed its potential role in metabolic pathways and its reactivity profile. Studies suggest that it may interact with various enzymes and receptors, although detailed interaction studies are still required to elucidate these mechanisms fully .
Several compounds share structural similarities with N-Methylbutan-2-amine. Here are some notable examples:
Compound Name | CAS Number | Structural Similarity |
---|---|---|
N-Ethylbutan-2-amine | 52317-98-3 | Similar carbon chain length |
Methyl-(3-pentyl)-amine hydrochloride | 130985-81-8 | Similar amine structure |
N-Methyl-N-sec-butylamine | 891781-88-7 | Same functional group configuration |
What sets N-Methylbutan-2-amine apart from these compounds is its specific arrangement of substituents on the nitrogen atom and its distinct metabolic roles observed in biological systems. Its ability to act both as a nucleophile and a metabolite gives it unique applications in both synthetic chemistry and biochemistry .
n-Methylbutan-2-amine (CAS 7713-69-1) is a secondary aliphatic amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol. Its IUPAC name derives from the parent chain butan-2-amine, where a methyl group substitutes the nitrogen atom. The compound is also systematically named N-methylbutan-2-amine, reflecting its branched alkyl chain and secondary amine classification. Alternative synonyms include sec-butylmethylamine and 2-(methylamino)butane, emphasizing its structural relationship to sec-butylamine derivatives.
The molecule features a chiral center at the nitrogen-bound carbon, resulting in two enantiomers. Its SMILES notation (CCC(C)NC) and InChIKey (PYFSCIWXNSXGNS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₃N | |
Boiling Point | 78.5°C at 760 mmHg | |
Density | 0.7–0.74 g/cm³ | |
Vapor Pressure | 92.6 mmHg at 25°C |
The synthesis and study of secondary aliphatic amines like n-methylbutan-2-amine emerged alongside advancements in organic chemistry during the mid-20th century. Early work on sec-butylamine derivatives, such as sec-butylamine itself (CAS 13952-06-0), laid the groundwork for understanding their reactivity and applications. n-Methylbutan-2-amine gained attention as a metabolite in cancer research and a model compound for investigating nucleophilic substitution reactions at secondary amine centers.
The compound’s structural simplicity made it a frequent subject in studies of Hofmann elimination and Cope hydroamination, where its branched alkyl chain influenced reaction kinetics and regioselectivity. Its synthesis via reductive amination of methyl ethyl ketone or alkylation of sec-butylamine exemplifies classical amine preparation strategies.
n-Methylbutan-2-amine’s molecular structure consists of a butan-2-yl group bonded to a methyl-substituted nitrogen atom. Key spectroscopic characteristics include:
The compound’s low water solubility (107,417 mg/L) and high volatility (flash point: -18.6°C) reflect its hydrophobic alkyl chains and weak intermolecular hydrogen bonding. Its basicity (pKa ≈ 10.94) aligns with typical secondary amines, enabling salt formation with acids like hydrochloric or acetic acid.
n-Methylbutan-2-amine serves as a critical scaffold in exploring:
Recent studies highlight its role in photoredox catalysis, where its tertiary C–H bonds participate in radical-mediated functionalization, expanding access to complex amine architectures.